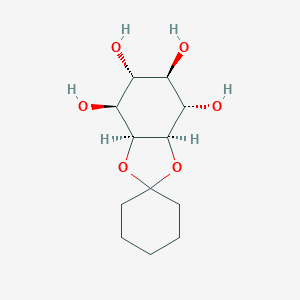

1,2-O-Cyclohexylidene-myo-inositol

Descripción

1,2-O-Cyclohexylidene-myo-inositol (CAS 6763-47-9, molecular formula C₁₂H₂₀O₆, molecular weight 260.28) is a protected derivative of myo-inositol, a polyol critical to cellular signaling and metabolic processes. It features a cyclohexylidene ketal group at the 1,2-hydroxyl positions, enabling selective manipulation of remaining hydroxyl groups for synthesizing glycoconjugates, glycolipids, and bioactive molecules . Synthesized via acid-catalyzed reactions with 1,1-dimethoxycyclohexane, it crystallizes in a dihydrate form with extensive O-H···O hydrogen bonding networks, as revealed by X-ray diffraction and Hirshfeld surface analyses . Its applications span drug discovery, metabolic disease research, and lithium-induced nephrogenic diabetes insipidus studies .

Propiedades

IUPAC Name |

(3aR,4S,5R,6R,7S,7aS)-spiro[3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O6/c13-6-7(14)9(16)11-10(8(6)15)17-12(18-11)4-2-1-3-5-12/h6-11,13-16H,1-5H2/t6-,7-,8+,9+,10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOONKKMMJCQOLI-ZBJKAAEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OC3C(C(C(C(C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H]([C@@H]3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

El acefato se sintetiza mediante la acetilación de la amida de O,S-dimetil tiofosforilo utilizando anhídrido acético . La reacción típicamente implica isomerización seguida de acetilación para producir acefato. Los métodos de producción industrial a menudo involucran el uso de reactores a gran escala y procesos de purificación para obtener acefato de alta pureza . Además, se han desarrollado métodos basados en nanotecnología para crear formulaciones ecológicas de acefato, como los complejos de nanoencapsulación .

Análisis De Reacciones Químicas

El acefato experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El acefato puede oxidarse para formar methamidophos, un insecticida más potente.

Hidrólisis: En ambientes acuosos, el acefato puede hidrolizarse para formar varios productos de degradación.

Sustitución: El acefato puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agua y nucleófilos. Los principales productos formados a partir de estas reacciones incluyen methamidophos y otros productos de degradación .

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Synthesis of Inositol Phosphates :

- Drug Development :

- Biological Activity :

Case Studies and Experimental Findings

- A study demonstrated that this compound serves as an effective intermediate for synthesizing phosphatidyl-D-myo-inositol-3,5-bisphosphate, an important molecule in cellular signaling . This synthesis was achieved through enantiomerically convergent methods that highlight its versatility.

- Another research focused on the crystal structure of the compound, revealing significant intermolecular interactions that stabilize its conformation. The findings from density functional theory (DFT) calculations corroborated these experimental observations, confirming the compound's low-energy conformation and potential as a stable intermediate in synthetic pathways .

Mecanismo De Acción

El acefato ejerce sus efectos insecticidas inhibiendo la acetilcolinesterasa, una enzima responsable de la degradación del neurotransmisor acetilcolina . Esta inhibición conduce a la acumulación de acetilcolina en la hendidura sináptica, causando una transmisión continua de la señal nerviosa y, finalmente, provocando la parálisis y la muerte del insecto . El metabolito principal del acefato, methamidophos, es un inhibidor más potente de la acetilcolinesterasa y contribuye significativamente a su toxicidad general .

Comparación Con Compuestos Similares

Cyclohexylidene vs. Isopropylidene Derivatives

1,2-O-Isopropylidene-myo-inositol (CAS 26276-97-1, C₉H₁₆O₆, MW 220.22):

- Structural Differences : The isopropylidene group (derived from acetone) is smaller than cyclohexylidene, reducing steric hindrance.

- Synthesis : Produced using 2,2-dimethoxypropane under H₂SO₄-silica catalysis .

Key Contrast : The cyclohexylidene group enhances regioselectivity and stability in multi-step reactions due to its bulkier structure, whereas isopropylidene derivatives are more cost-effective and easier to handle in small-scale syntheses .

Bis-Cyclohexylidene Derivatives

1,2:4,5-Biscyclohexylidene-D-myo-inositol (CAS 104873-71-4, C₁₈H₂₈O₆, MW 340.41):

- Structure : Dual cyclohexylidene groups at 1,2 and 4,5 positions.

- Properties: Higher molecular weight and lipophilicity compared to mono-protected derivatives, improving membrane permeability in drug candidates .

- Applications : Explored for anti-inflammatory and anti-proliferative activities, particularly in cancer and diabetes research .

1,2:5,6-Di-O-cyclohexylidene-myo-inositol (CAS 34711-26-7, C₁₈H₂₈O₆, MW 340.4):

- Regioselectivity : Protects hydroxyls at 1,2 and 5,6 positions, enabling selective functionalization at 3,4 positions.

- Thermodynamic Stability: Crystal packing analysis shows stronger intermolecular interactions than mono-ketal derivatives, enhancing crystallinity .

Key Contrast: Bis-cyclohexylidene derivatives offer enhanced stability and tailored reactivity for synthesizing highly functionalized inositol analogs, but their synthesis requires precise control to avoid regiochemical ambiguity .

Mixed Ketal/Acetylated Derivatives

1,2-Cyclohexylidene Tetra-O-acetyl-myo-inositol (CAS 116839-47-5, C₁₉H₂₆O₆, MW 350.41):

- Structure : Combines cyclohexylidene protection with acetyl groups at remaining hydroxyls.

- Applications : Used in synthesizing inhibitors of cerebroside metabolism, such as N-Hexylglucosylsphingosine, highlighting its utility in neurochemical research .

- Reactivity : Acetyl groups facilitate nucleophilic substitutions, while the cyclohexylidene group prevents undesired side reactions at 1,2 positions .

Key Contrast : Hybrid derivatives balance protection and reactivity, enabling sequential deprotection strategies in multi-step syntheses .

Research Findings and Implications

- Synthetic Efficiency : Cyclohexylidene derivatives exhibit superior regioselectivity in azidolysis and sulfonate displacement reactions compared to isopropylidene analogs .

- Biological Activity : Bis-cyclohexylidene derivatives show promise in targeting glucocerebrosidase (GCase) activation, relevant to Gaucher disease therapy .

- Thermodynamic Stability : Hirshfeld surface analyses confirm that cyclohexylidene derivatives form more extensive hydrogen-bonding networks than isopropylidene analogs, influencing solubility and crystallization .

Actividad Biológica

1,2-O-Cyclohexylidene-myo-inositol is a derivative of myo-inositol, a naturally occurring carbohydrate that plays a crucial role in various biological processes. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of conditions such as Polycystic Ovary Syndrome (PCOS) and its involvement in cellular signaling pathways. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

This compound is characterized by a cyclohexylidene group attached to the myo-inositol backbone. The compound's crystal structure has been elucidated through X-ray diffraction studies, revealing significant intermolecular interactions facilitated by water molecules that stabilize its conformation. The presence of extensive O-H...O hydrogen-bonding networks contributes to the compound's stability and biological activity .

- Cell Signaling : Myo-inositol derivatives, including this compound, are known to participate in phosphoinositide signaling pathways. These pathways are critical for various cellular functions, including growth, differentiation, and apoptosis. The compound's interactions with phosphoinositides may influence insulin signaling and cellular responses to growth factors .

- Inhibition of Androgen Receptors : Recent studies have highlighted the compound's potential as an inhibitor of androgen receptors. In a screening study for PCOS treatments, this compound demonstrated significant testosterone-inhibiting properties. Molecular docking analyses indicated strong binding affinities to androgen receptor sites, suggesting its role as a therapeutic agent in managing hyperandrogenism associated with PCOS .

- Anticancer Properties : Research has indicated that myo-inositol and its derivatives exhibit anticancer effects by modulating cell proliferation and apoptosis in various cancer models. The combination of myo-inositol with other compounds has shown enhanced efficacy in inhibiting tumor growth and inducing cancer cell death .

Polycystic Ovary Syndrome (PCOS)

A recent study evaluated the efficacy of this compound in managing PCOS symptoms. The study involved molecular docking simulations that revealed favorable interactions with androgen receptors. The compound was found to significantly reduce testosterone levels and improve ovarian function in preclinical models .

Anticancer Research

In a study examining the effects of myo-inositol on cancer cell lines, it was observed that treatment with this compound led to reduced cell viability and increased apoptosis rates in breast and prostate cancer cells. This suggests that the compound may serve as a promising candidate for further investigation in cancer therapeutics .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₀O₆ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Lattice Energy | Calculated using DFT |

| Binding Affinity (AR) | > -7.4 kcal/mol |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.